molecular formula C10H13N5O B7556489 N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide

Cat. No. B7556489
M. Wt: 219.24 g/mol
InChI Key: OZLZMZWRGAYCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide, also known as DMMP, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of a specific enzyme called cGAS, which plays a crucial role in the innate immune response to viral infection and other pathogens. DMMP has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and viral infections.

Mechanism of Action

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide works by binding to cGAS and inhibiting its activity. cGAS is an enzyme that detects the presence of viral DNA in the cytoplasm of cells and triggers an immune response. By inhibiting cGAS, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide can prevent the immune system from overreacting to viral infection and causing damage to healthy cells.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon and other cytokines, which are involved in the immune response to viral infection. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has also been shown to inhibit the activation of T cells, which are involved in the adaptive immune response. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is a potent inhibitor of cGAS, which makes it a valuable tool for studying the immune response to viral infection and other pathogens. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide is also relatively easy to synthesize in the laboratory, which makes it accessible to researchers. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide does have some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes in the cell. In addition, N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide is not suitable for use in vivo, as it is rapidly metabolized in the body.

Future Directions

There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of cGAS. Another area of interest is the study of the role of cGAS in various diseases, including autoimmune disorders and cancer. Finally, there is interest in the development of novel therapeutic approaches based on the inhibition of cGAS and other components of the innate immune system.

Synthesis Methods

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the molecule from basic building blocks. Enzymatic synthesis involves using enzymes to catalyze the formation of the molecule from simpler precursors. Both methods have been used successfully to produce N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide in the laboratory.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been extensively studied in scientific research, particularly in the field of immunology. It has been shown to be a potent inhibitor of cGAS, which is a key enzyme involved in the innate immune response to viral infection and other pathogens. N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and viral infections.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6-9(7(2)14-13-6)12-10(16)8-4-11-15(3)5-8/h4-5H,1-3H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLZMZWRGAYCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrazole-4-carboxamide

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